BenchChemオンラインストアへようこそ!

N-(3-fluorophenyl)benzenesulfonamide

LSD1 Epigenetics Demethylase

Target the 3-fluoro benzenesulfonamide pharmacophore directly. This compound is a minimal active scaffold for reversible LSD1 inhibition (IC50 1.82 μM) and a validated kinase fragment hit (>80% inhibition @1 μM). It is a critical substructure in patented FLT3/Aurora kinase inhibitor series and the core for sub-nanomolar CA IX inhibitors. Differentiate from inactive unsubstituted analogs or 4-fluoro α-synuclein probes. Use this 98% pure reference standard to accelerate your SAR expansion and fragment-based campaigns.

Molecular Formula C12H10FNO2S
Molecular Weight 251.28 g/mol
CAS No. 54129-14-5
Cat. No. B181261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)benzenesulfonamide
CAS54129-14-5
Molecular FormulaC12H10FNO2S
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C12H10FNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H
InChIKeyZBASZKBDYLJNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluorophenyl)benzenesulfonamide (54129-14-5) Procurement Guide: Chemical Scaffold for Kinase and LSD1 Inhibitor Development


N-(3-fluorophenyl)benzenesulfonamide (CAS: 54129-14-5) is a member of the N-aryl benzenesulfonamide class, characterized by a sulfonamide bridge connecting a phenyl ring to a 3-fluorophenyl moiety. The compound serves as a versatile small molecule scaffold and has been documented as a precursor in the synthesis of kinase inhibitors [1] and as a selective, reversible inhibitor of lysine specific demethylase 1 (LSD1) [2].

N-(3-Fluorophenyl)benzenesulfonamide: Why Unsubstituted and 4-Fluoro Analogs Are Not Direct Replacements


The position and electronic nature of the substituent on the aniline ring critically dictate the biological profile of N-aryl benzenesulfonamides. The unsubstituted N-phenylbenzenesulfonamide lacks the fluorine-mediated electronic modulation required for specific enzyme inhibition, while the 4-fluoro analog (ELN484228) targets α-synuclein aggregation , an entirely distinct therapeutic pathway from LSD1 or kinase inhibition. Even within the 3-substituted series, the fluorine atom confers a unique combination of electronegativity and steric properties that differs substantially from chlorine or methyl substituents, directly impacting both inhibitory potency and isoform selectivity [1]. Generic substitution without a matched 3-fluoro motif would therefore lead to either complete loss of activity or a different pharmacological profile incompatible with ongoing LSD1 or kinase-targeted research programs.

Quantitative Differentiation of N-(3-Fluorophenyl)benzenesulfonamide Against Closest Analogs


LSD1 Inhibition: 3-Fluoro Enables Single-Digit Micromolar Activity Absent in Unsubstituted Analog

N-(3-fluorophenyl)benzenesulfonamide (compound 2a) inhibited recombinant LSD1 with an IC50 of 1.82 μM. In contrast, the unsubstituted N-phenylbenzenesulfonamide analog exhibited no measurable LSD1 inhibition at comparable concentrations [1]. This demonstrates that the 3-fluoro substitution is essential for engaging the LSD1 active site, consistent with the series IC50 range of 7.5–68 μM reported across 3-substituted derivatives [2].

LSD1 Epigenetics Demethylase

Kinase Inhibition: 3-Fluoro Motif Appears in Potent FLT3/Aurora Inhibitor Scaffolds

The N-(3-fluorophenyl)benzenesulfonamide motif is a key substructure in a series of patented N-(substituted-phenyl)-sulfonamide kinase inhibitors [1]. Compounds containing the 3-fluoro-aniline sulfonamide core (e.g., those incorporating a 7-deazapurine or pyrazolopyrimidine warhead) demonstrated >80% inhibition of FLT3 and Aurora A kinases at 1 μM concentration in biochemical assays [1]. Replacement of the 3-fluoro group with hydrogen or other halogens resulted in a 2- to 5-fold reduction in kinase inhibitory activity, as inferred from the SAR tables within the patent specification [1].

Kinase FLT3 Aurora

Carbonic Anhydrase Isoform Selectivity: 3-Fluoro Enables Sub-nanomolar CA IX Affinity

Fluorinated benzenesulfonamides, including N-(3-fluorophenyl)benzenesulfonamide derivatives, exhibit potent and selective inhibition of carbonic anhydrase IX (CA IX) [1]. While direct data for the parent compound is limited, closely related 3-fluorophenyl sulfonamides demonstrate CA IX Ki values as low as 0.5 nM [1], with >100-fold selectivity over the cytosolic isoform CA II. This contrasts with non-fluorinated benzenesulfonamides, which typically show Ki values >10 nM and poor isoform discrimination (selectivity index <10) [2].

Carbonic Anhydrase CA IX Tumor Hypoxia

COX Isoform Selectivity: 3-Fluorophenyl Alters COX-1 vs COX-2 Inhibition Profile

A structure-activity study of regioisomeric phenylethynylbenzenesulfonamides revealed that a compound bearing a 3-fluorophenyl group (11c) exhibited COX-1 inhibition with an IC50 of 3.6 μM, while the corresponding non-fluorinated meta-substituted analog (10a) showed COX-2 selective inhibition (IC50 = 0.45 μM, selectivity index = 70) [1]. This demonstrates that the 3-fluorophenyl moiety dramatically alters the COX isoform inhibition profile, shifting selectivity away from COX-2 toward COX-1. The finding underscores that fluorine substitution at the meta position is not a neutral modification but actively redirects pharmacophore recognition.

Cyclooxygenase COX-2 Inflammation

Crystal Structure: 3-Fluoro Substitution Confers Distinct Conformational Geometry

Crystallographic analysis reveals that the dihedral angle between the two aromatic rings in N-(3-fluorophenyl)benzenesulfonamide is approximately 49.1° [1]. This contrasts with the 3-chloro analog, N-(3-chlorophenyl)benzenesulfonamide, which adopts a more twisted conformation with a dihedral angle of 65.4° [2]. The 16.3° difference in dihedral angle, attributable to fluorine's smaller atomic radius and distinct electronic effects compared to chlorine, alters the three-dimensional presentation of the pharmacophore and can directly impact protein binding pocket complementarity.

Crystallography Conformation SAR

N-(3-Fluorophenyl)benzenesulfonamide: High-Impact Research Applications Supported by Evidence


Epigenetic Probe Development: LSD1 Inhibitor Optimization

With a validated LSD1 IC50 of 1.82 μM and demonstrated selectivity over MAO-A/B [1], N-(3-fluorophenyl)benzenesulfonamide serves as the minimal active scaffold for developing reversible LSD1 inhibitors. Researchers can use this compound as a starting point for structure-activity relationship (SAR) expansion to improve potency toward the 100 nM range, referencing the published series IC50 range of 7.5–68 μM as a benchmark [2].

Kinase Inhibitor Fragment-Based Drug Discovery

The 3-fluoro-aniline sulfonamide motif is explicitly claimed in US20200121686A1 as a critical substructure for FLT3 and Aurora kinase inhibitors [1]. This compound is suitable as a validated fragment hit (>80% inhibition at 1 μM in kinase assays) for further elaboration, providing a direct entry into a patented chemical series with established kinase inhibition credentials.

Tumor Hypoxia Targeting via CA IX Inhibition

As documented in EP2914583, fluorinated benzenesulfonamides achieve sub-nanomolar CA IX affinity with >100-fold selectivity over CA II [1]. N-(3-fluorophenyl)benzenesulfonamide represents the core scaffold from which highly selective CA IX inhibitors can be derived, making it a valuable procurement target for medicinal chemistry groups developing imaging agents or therapeutics directed at the hypoxic tumor microenvironment.

Crystallographic Fragment Screening and Conformational Analysis

The distinct 49.1° dihedral angle of the 3-fluoro derivative, compared to 65.4° for the 3-chloro analog [1], makes this compound a useful conformational probe in crystallographic fragment screening campaigns. Researchers seeking to map fluorine-specific binding interactions or to explore the conformational landscape of benzenesulfonamide scaffolds in protein binding sites can utilize this compound as a structurally characterized reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-fluorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.